(1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol is commercially available in both enantiomeric forms. [] The synthesis can be achieved through various routes starting from indene. [] A detailed preparation procedure involving a stereoselective reduction of a specific oxindole derivative with sodium dihydridobis(2-methoxyethoxy)aluminate is described in one paper. []
(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol is an organic compound classified under the category of indene derivatives. It features a methoxy group at the 6-position of the indene structure, contributing to its unique chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
This compound falls under the broader category of phenolic compounds due to the presence of a hydroxyl group attached to an aromatic system. It is also categorized as a methoxy-substituted indene, which is significant in organic chemistry for its reactivity and utility in synthesizing more complex molecules.
The synthesis of (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol typically involves several key steps:
The reaction conditions can vary based on the specific precursor used. For instance, one method involves dissolving the precursor in anhydrous toluene and adding a reducing agent under reflux conditions for several hours .
The molecular structure of (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol can be represented as follows:
This indicates that it contains ten carbon atoms, twelve hydrogen atoms, and one oxygen atom.
Key structural data includes:
(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the presence of both the methoxy and hydroxyl groups, which can stabilize intermediates during these reactions.
The mechanism of action for (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol primarily involves its interaction with biological targets through its hydroxyl group, which can form hydrogen bonds with enzymes or receptors.
Research has indicated that indene derivatives exhibit various biological activities, including anti-inflammatory and antimicrobial properties . The specific mechanisms often involve modulation of signaling pathways or direct interaction with cellular components.
Key physical properties include:
Chemical properties include:
Relevant data from spectral analysis confirms these properties, indicating typical behavior for similar organic compounds .
(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol has several scientific uses:
The synthesis of enantiomerically pure (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol presents significant stereochemical challenges due to the chiral center at the benzylic position. Several strategic approaches have been developed to achieve high enantiomeric excess (ee) in this scaffold:
Chiral Pool Utilization: Early synthetic routes leveraged the chiral pool through enzymatic resolution of racemic 6-methoxy-1-indanone followed by stereoselective reduction. This method typically provided moderate yields (45-65%) with ee values exceeding 98% when using lipase-mediated resolutions [6] [9]. The inherent limitation of maximum 50% yield from racemates prompted development of asymmetric synthetic approaches.
Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of prochiral 6-methoxy-1-indanone represents the most industrially viable approach. Ru(II)-(S)-BINAP complexes demonstrate exceptional stereocontrol for the (1R)-enantiomer (98% ee) at 50 bar H₂ and 60°C. The reaction proceeds via a chelated transition state where the ketone oxygen coordinates to the metal center, enabling hydride transfer to the re-face [8]. Substrate-to-catalyst ratios up to 10,000:1 have been achieved without significant erosion of enantioselectivity, making this method suitable for scale-up.
Chiral Auxiliary Approaches: An alternative pathway employs Oppolzer's sultam as a chiral auxiliary, installed at the ketone stage of 6-methoxy-1-indanone. Diastereoselective reduction with L-Selectride® affords the (1R)-alcohol with >99% de, followed by auxiliary removal under mild hydrolytic conditions (pH 7 buffer, 25°C). Though operationally intensive, this method guarantees stereochemical fidelity for complex analog synthesis [3].
Table 1: Comparative Analysis of Enantioselective Synthetic Pathways
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Scale Potential |
---|---|---|---|---|
Enzymatic Resolution | Lipase PS-CL | 98-99 | 45-48 | Multi-gram |
Asymmetric Hydrogenation | Ru-(S)-BINAP/DPEN | 98 | 92 | Kilogram+ |
Chiral Auxiliary | (R)-(-)-8-Phenylmenthol | >99 | 78 | Laboratory |
Organocatalytic Reduction | CBS Catalyst/BH₃·THF | 95 | 85 | Multi-gram |
The carbonyl reduction step proves critical for installing the chiral center in indenol derivatives. Several catalytic systems demonstrate exceptional performance for 6-methoxy-1-indanone reduction:
Borane-Mediated CBS Reduction: Corey-Bakshi-Shibata (CBS) catalysts modified with electron-rich aryl groups achieve 95% ee for (1R)-alcohol formation. The reaction utilizes borane-THF complex (1.0 equiv) at -20°C in toluene, completing within 2 hours. Catalyst loadings of 5-10 mol% provide optimal balance between cost and efficiency. The mechanism involves a six-membered transition state where the pro-S hydride transfer is favored due to steric constraints imposed by the oxazaborolidine ring [6] [8].
Biomimetic NADH Models: Chiral dihydropyridine mimics (e.g., Hantzsch ester derivatives) coupled with Brønsted acid catalysts effect transfer hydrogenation with excellent stereoselectivity. Phosphoric acids bearing 3,3'-bis(2,4,6-triisopropylphenyl) groups facilitate reduction with 97% ee at 40°C in acetonitrile. This metal-free approach avoids transition metal contamination concerns in pharmaceutical synthesis [8].
Stereodivergent Catalysis: Recent advances enable access to both enantiomers from the same prochiral ketone. Ru-TsDPEN catalysts with formic acid/triethylamine as hydrogen donor produce the (1R)-enantiomer (99% ee), while switching to Ir-(R,S)-Josiphos selectively affords the opposite enantiomer. This stereodivergence is particularly valuable for structure-activity relationship studies requiring both enantiomers [3].
Table 2: Catalytic Reduction Systems for 6-Methoxy-1-indanone
Catalyst System | Reductant | Temp (°C) | Time (h) | ee (1R, %) |
---|---|---|---|---|
(S)-CBS/Oxazaborolidine | BH₃·THF | -20 | 2 | 95 |
Ru-(S,S)-TsDPEN | HCO₂H/NEt₃ | 40 | 12 | 99 |
(R)-BINAP/RuCl₂ | H₂ (50 bar) | 60 | 24 | 98 |
TRIP/Chiral Phosphoric Acid | Hantzsch ester | 40 | 36 | 97 |
Biocatalysis offers sustainable solutions for enantiopure (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol production through kinetic resolutions and asymmetric reductions:
Ketoreductase Engineering: Directed evolution of alcohol dehydrogenases (ADHs) has yielded mutants with exceptional activity toward 6-methoxy-1-indanone. KRED-101 variant from Codexis® achieves >99% ee and 98% conversion at 100 g/L substrate loading, cofactor recycling facilitated by glucose dehydrogenase (GDH). The engineered enzyme accommodates the methoxy substituent through a W297A mutation that enlarges the substrate binding pocket [9].
Dynamic Kinetic Resolution (DKR): Combining ruthenium-based racemization catalysts with immobilized Candida antarctica lipase B (CAL-B) enables theoretical 100% yield of (1R)-alcohol from racemate. The Shvo catalyst (0.5 mol%) effects in situ racemization of the undesired (1S)-enantiomer at 70°C, while CAL-B selectively acetylates the (1R)-alcohol with isopropenyl acetate. Continuous extraction maintains high conversion over 24 hours, achieving 98% ee and 95% isolated yield [9].
Whole-Cell Biotransformations: Recombinant E. coli co-expressing ADH and GDH demonstrates efficient reduction without exogenous cofactors. Glucose-fed fermentation at 30°C affords (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol at 35 g/L/day productivity with >99.5% ee. This approach eliminates the need for organic solvents and expensive cofactor supplementation, significantly reducing production costs [9].
Protecting group selection critically influences synthetic efficiency in functionalized indanol systems. The phenolic methoxy group and benzylic alcohol in (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol present orthogonal protection requirements:
Silyl Protection: Tert-butyldimethylsilyl (TBS) ethers demonstrate superior stability during N-alkylation reactions. Installation with TBSOTf/2,6-lutidine (CH₂Cl₂, -78°C) proceeds quantitatively without epimerization. Cleavage occurs selectively with TBAF in THF (23°C, 2h) in the presence of other acid-labile groups. Silyl protection proves optimal for multi-step sequences requiring strongly basic conditions [4] [10].
Acetal Protection: Benzylidene acetals formed from benzaldehyde dimethyl acetal (cat. PPTS) protect the benzylic alcohol while leaving the methoxy group unaffected. This strategy enables selective functionalization at C4/C7 positions via electrophilic aromatic substitution. Hydrogenolytic deprotection (Pd/C, H₂) proceeds cleanly without competitive reduction of the indane ring [10].
Orthogonal Protection Schemes: For complex analog synthesis, a sequential protection approach employs: (1) methoxy group protection as methoxymethyl (MOM) ether using MOMCl/DIPEA (quantitative), (2) alcohol protection as acetate ester (Ac₂O/pyridine), followed by (3) selective MOM deprotection with BBr₃ in CH₂Cl₂ (-78°C). This scheme achieves complete chemoselectivity when introducing electrophiles at the C5 position [4] [10].
Table 3: Protecting Group Performance Evaluation
Protecting Group | Installation Reagent | Deprotection Conditions | Orthogonality | Epimerization Risk |
---|---|---|---|---|
TBS ether | TBSOTf, lutidine | TBAF/THF | High | Low |
Acetate ester | Ac₂O, DMAP | K₂CO₃/MeOH | Moderate | Moderate |
MOM ether | MOMCl, iPr₂NEt | BBr₃, CH₂Cl₂ | High | Low |
Benzylidene acetal | PhCH(OMe)₂, PPTS | Pd/C, H₂ | Moderate | Negligible |
The synthetic methodologies reviewed herein provide a robust toolkit for accessing enantiopure (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol and its derivatives. Continued innovation in asymmetric catalysis and biotransformations will further enhance the efficiency and sustainability of producing this valuable chiral building block.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2